Flumetramide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of fluorinated compounds, such as flumetramide analogs, often involves complex reactions that enhance the compound's stability and efficacy. For instance, fluorinated ceramide and dihydroceramide analogues are synthesized using diethylaminosulfur trifluoride (DAST) as a fluorinating agent, showcasing the adaptability of synthesis techniques to incorporate fluorine atoms into complex molecules (De Jonghe et al., 1999).

Molecular Structure Analysis

The molecular structure of fluorinated compounds like flumetramide is crucial for their biological activity. Studies such as the crystal structure analysis of poly(vinylidene fluoride) provide insights into the structural characteristics of fluorine-containing polymers, which can be related to understanding the molecular geometry and electron distribution in flumetramide (Hasegawa et al., 1972).

Chemical Reactions and Properties

Fluorinated compounds exhibit unique chemical reactions due to the presence of fluorine atoms. The reactivity and stability of these compounds can be influenced by fluorine's electronegativity and its effects on adjacent functional groups. For example, the synthesis and properties of highly fluorinated polyimides reveal how fluorine incorporation affects polymer properties, including thermal stability and solubility (Hougham et al., 1994).

Physical Properties Analysis

The physical properties of fluorinated compounds like flumetramide, such as melting points, boiling points, and solubility, are significantly influenced by fluorination. Research on the synthesis and crystallization of precision ADMET polyolefins containing halogens demonstrates how specific halogenation affects material properties, which can be analogous to understanding flumetramide's physical characteristics (Boz et al., 2006).

Wissenschaftliche Forschungsanwendungen

Flutamide in Prostate Cancer Treatment : Flutamide, a nonsteroidal antiandrogenic drug, is used in treating advanced prostate cancer. It is of comparable efficacy to other treatments like diethylstilbestrol and estramustine, with potential advantages such as fewer cardiovascular effects and maintenance of some sexual potency. It's particularly potent in combination with agonist analogues of gonadotrophin-releasing hormone (GnRH) in increasing survival time compared to monotherapies. The drug is well-tolerated and suitable for patients wishing to preserve sexual potency (Brogden & Chrisp, 1991).

Fludarabine in Treating Low-Grade Non-Hodgkin's Lymphoma : Fludarabine, an antimetabolite chemotherapeutic agent, shows promising therapeutic activity in lymphoproliferative disorders. A phase II study indicated its effectiveness in both previously untreated and treated patients with resistant and/or relapsed low-grade non-Hodgkin's lymphoma. The drug's major toxic effects are neutropenia and infections, but it significantly reduced lymphocyte count and IgM monoclonal components in some cases (Zinzani et al., 1993).

Flutamide's Interaction with DNA : A study on Flutamide's interaction with DNA using voltammetry and UV-visible spectroscopy found that the drug intercalates between dsDNA bases. The binding constants, stoichiometric coefficients, and thermodynamic parameters of the Flutamide-dsDNA and Flutamide-ssDNA complexes were evaluated, revealing insights into the drug's mechanism at the molecular level (Temerk & Ibrahim, 2015).

Flutamide-Induced Hepatotoxicity : Flutamide is associated with specific hepatotoxic profiles, particularly in the female gender. This highlights the need for caution in its off-label prescribing, especially in women for conditions like polycystic ovary syndrome-related hirsutism and acne (Giorgetti et al., 2017).

Metabolism of Flutamide by Human CYP1A2 : Research on Flutamide's metabolism shows that it is primarily metabolized by human cytochrome P450s (CYP), especially CYP1A2, to 2-hydroxyflutamide. The study provides insights into the drug's metabolic pathways and potential interactions with other drugs and substrates (Shet et al., 1997).

Safety And Hazards

When handling Flumetramide, it’s important to avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment should be used. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, personnel should be evacuated to safe areas .

Eigenschaften

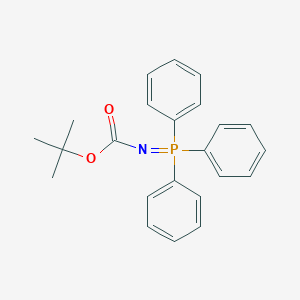

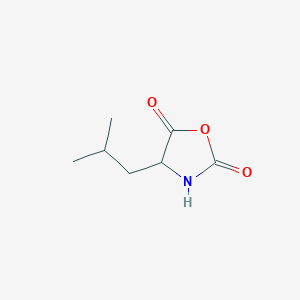

IUPAC Name |

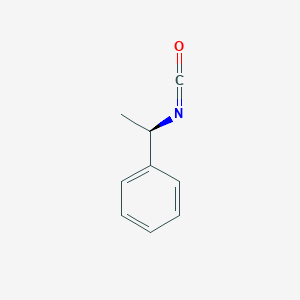

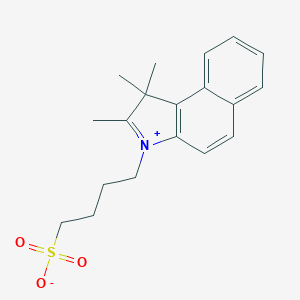

6-[4-(trifluoromethyl)phenyl]morpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO2/c12-11(13,14)8-3-1-7(2-4-8)9-5-15-10(16)6-17-9/h1-4,9H,5-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UODXSCCNACAPCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC(=O)N1)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864007 | |

| Record name | 6-(alpha,alpha,alpha-Trifluoro-p-tolyl)-3-morpholinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Flumetramide | |

CAS RN |

7125-73-7 | |

| Record name | Flumetramide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007125737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(alpha,alpha,alpha-Trifluoro-p-tolyl)-3-morpholinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUMETRAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/604P380W06 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Dioxaspiro[4.5]decan-7-one](/img/structure/B52825.png)